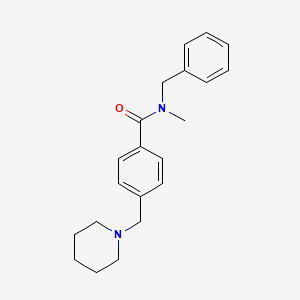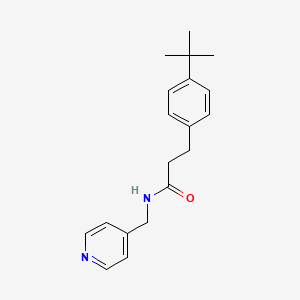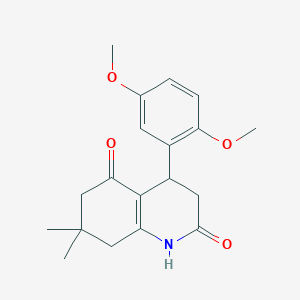![molecular formula C14H22N2O3S B4437707 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437707.png)
4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide, also known as MSMB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSMB is a small molecule that belongs to the class of sulfonamide compounds and has a molecular weight of 345.47 g/mol.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in cell growth and inflammation. 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. Additionally, 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that regulates inflammation and cell survival.
Biochemical and Physiological Effects:
4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and inhibition of inflammation. 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been shown to induce apoptosis in cancer cells by activating caspases, a family of enzymes that play a role in programmed cell death. Additionally, 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been shown to inhibit the expression of various pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments, including its synthetic accessibility, low molecular weight, and potential therapeutic applications. However, there are some limitations to using 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations. Additionally, more research is needed to fully understand the mechanism of action of 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide and its potential side effects.
Orientations Futures
There are several future directions for research on 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide. One area of focus is the development of 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide analogs with improved potency and selectivity for specific targets. Additionally, further research is needed to understand the mechanism of action of 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide and its potential side effects. 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide also has potential applications in other fields, such as agriculture, where it could be used as a pesticide or herbicide. Overall, 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide is a promising compound with potential therapeutic applications and warrants further research.
Applications De Recherche Scientifique
4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, inflammation, and pain management. In cancer research, 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has also been studied for its anti-inflammatory properties, which could be beneficial in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have analgesic effects, making it a potential candidate for pain management.
Propriétés
IUPAC Name |
3-(methanesulfonamido)-4-methyl-N-(3-methylbutyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-10(2)7-8-15-14(17)12-6-5-11(3)13(9-12)16-20(4,18)19/h5-6,9-10,16H,7-8H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHUFYZPMFQPRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC(C)C)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-methoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437632.png)

![N-(2,5-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437648.png)
![2-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437652.png)
![N-[1-(4-chlorophenyl)cyclopropyl]-2-thiophenesulfonamide](/img/structure/B4437655.png)
![1-[3-(4-ethylphenyl)propanoyl]indoline](/img/structure/B4437660.png)

![N-(2,3-dimethylphenyl)-2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4437683.png)
![methyl {2-[(2-chlorobenzyl)thio]-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate](/img/structure/B4437702.png)
![2-methyl-4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4437711.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4437731.png)
